molecular formula C10H8N2O2S B2509063 (2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid CAS No. 691887-94-2

(2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid

Cat. No.: B2509063
CAS No.: 691887-94-2
M. Wt: 220.25
InChI Key: YVMCXFFETMPDNB-ARJAWSKDSA-N
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Description

(2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid is an organic compound that features a thiazole ring and a pyrrole ring connected by a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling of Thiazole and Pyrrole Rings: The thiazole and pyrrole rings are then coupled through a condensation reaction with an appropriate aldehyde or ketone to form the desired propenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the propenoic acid moiety, converting it to the corresponding propanoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Corresponding propanoic acid derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

(2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand the interactions of thiazole and pyrrole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of (2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the PI3K-AKT and MAPK pathways, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid: shares structural similarities with other thiazole and pyrrole-containing compounds such as thiazolyl-pyrrole carboxylic acids and thiazolyl-pyrrole ketones.

Uniqueness

  • The unique combination of the thiazole and pyrrole rings in this compound provides distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

(Z)-3-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)4-3-8-2-1-6-12(8)10-11-5-7-15-10/h1-7H,(H,13,14)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMCXFFETMPDNB-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=CC(=O)O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C\C(=O)O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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